2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol
Overview
Description
2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H10FNO4 and a molecular weight of 215.18 g/mol This compound features a fluorine atom and a nitro group attached to a benzene ring, along with a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluorophenylpropane-1,3-diol, followed by purification steps to isolate the desired product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the selective formation of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 2-(2-Amino-6-fluorophenyl)propane-1,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The fluorine atom can influence the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)propane-1,3-diol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4-Fluoro-6-nitrophenyl)propane-1,3-diol: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which can significantly influence its chemical properties and biological interactions. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c10-7-2-1-3-8(11(14)15)9(7)6(4-12)5-13/h1-3,6,12-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRYBIYYCRTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CO)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677403 | |
Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-32-7 | |
Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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